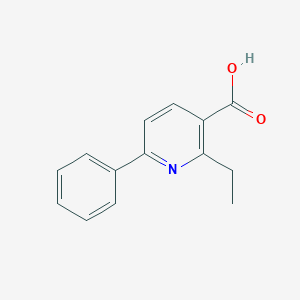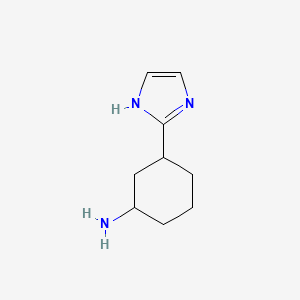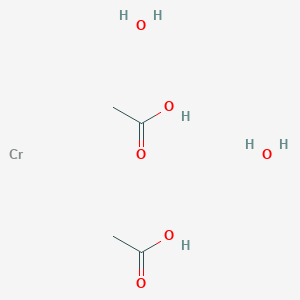
acetic acid;chromium;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;chromium;dihydrate, also known as chromium(II) acetate dihydrate, is a coordination compound with the formula Cr₂(CH₃CO₂)₄(H₂O)₂. This compound is characterized by its brick-red color and is known for its unique structure featuring a quadruple bond between two chromium atoms. The compound is used in various chemical applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chromium(II) acetate dihydrate typically begins with the reduction of an aqueous solution of a chromium(III) compound using zinc. The resulting blue solution is then treated with sodium acetate, leading to the rapid precipitation of chromium(II) acetate as a bright red powder. The reaction can be summarized as follows: [ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ \text{Cr}^{2+} + 2 \text{CH}_3\text{COO}^- \rightarrow \text{Cr}_2(\text{CH}_3\text{COO})_4(\text{H}_2\text{O})_2 ]
Industrial Production Methods
In industrial settings, chromium(II) acetate dihydrate can be produced by reacting acetic acid with chromium oxide in the presence of an initiator and water. The mixture is heated to 70-80°C and stirred for several hours to form the desired product. This method is advantageous for large-scale production due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(II) acetate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to chromium(III) acetate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Ligand exchange reactions can occur, where the acetate or water ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc or other reducing metals can be used.
Substitution: Ligand exchange can be facilitated by using different ligands such as chloride or nitrate under controlled conditions.
Major Products Formed
Oxidation: Chromium(III) acetate.
Reduction: Chromium(II) acetate remains unchanged, but the reducing agent is oxidized.
Substitution: Various chromium complexes depending on the ligands used.
Applications De Recherche Scientifique
Chromium(II) acetate dihydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other chromium complexes and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including its role in glucose metabolism.
Industry: Utilized in catalysis and as a pigment due to its distinctive color
Mécanisme D'action
The mechanism of action of chromium(II) acetate dihydrate involves its ability to form coordination complexes with various ligands. The compound’s effects are mediated through its interactions with molecular targets, including enzymes and other proteins. The quadruple bond between the chromium atoms plays a crucial role in its reactivity and stability .
Comparaison Avec Des Composés Similaires
Chromium(II) acetate dihydrate can be compared with other similar compounds such as:
Chromium(III) acetate: Unlike chromium(II) acetate, chromium(III) acetate is more stable and less reactive.
Copper(II) acetate: Similar in structure but features a copper-copper bond instead of a chromium-chromium bond.
Rhodium(II) acetate: Another coordination compound with a similar structure but different metal center.
Chromium(II) acetate dihydrate is unique due to its quadruple bond and distinctive red color, which sets it apart from other metal acetates .
Propriétés
Formule moléculaire |
C4H12CrO6 |
|---|---|
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
acetic acid;chromium;dihydrate |
InChI |
InChI=1S/2C2H4O2.Cr.2H2O/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H2 |
Clé InChI |
QJHJGGPYUBXCBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.O.O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
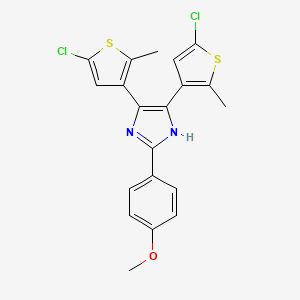
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
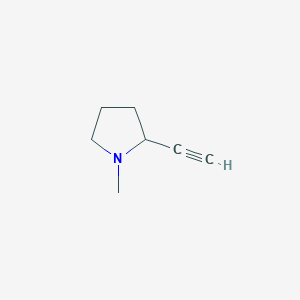
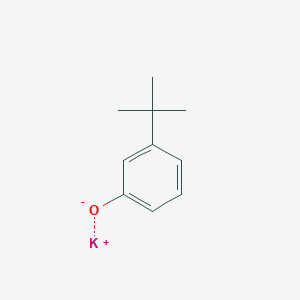
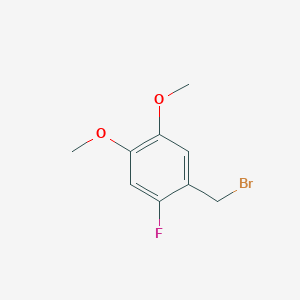
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
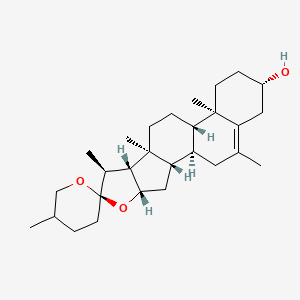
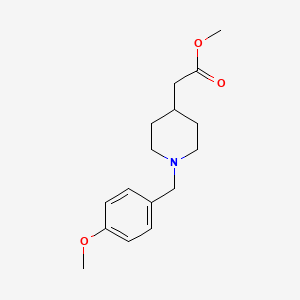
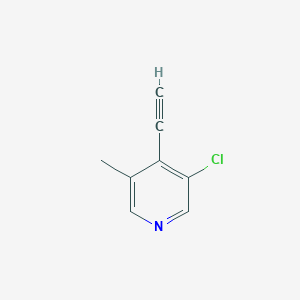
![4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)
